molecular formula C19H8Br2F6N4O2S B415625 3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B415625
M. Wt: 630.2g/mol
InChI Key: JOIKQEQJQOOLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including bromine, thienyl, trifluoromethoxy, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromine and thienyl groups: This is achieved through electrophilic substitution reactions.

    Attachment of the trifluoromethoxy and trifluoromethyl groups: These groups are introduced using radical trifluoromethylation techniques.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Scientific Research Applications

3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H8Br2F6N4O2S

Molecular Weight

630.2g/mol

IUPAC Name

3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H8Br2F6N4O2S/c20-8-5-12(34-7-8)11-6-13(18(22,23)24)31-16(29-11)14(21)15(30-31)17(32)28-9-1-3-10(4-2-9)33-19(25,26)27/h1-7H,(H,28,32)

InChI Key

JOIKQEQJQOOLPJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC(=CS4)Br)C(F)(F)F)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC(=CS4)Br)C(F)(F)F)OC(F)(F)F

Origin of Product

United States

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